molecular formula C16H14N2S B256238 4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine

4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine

Cat. No. B256238
M. Wt: 266.4 g/mol
InChI Key: HGZRYLOELFPGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as PTA or PTA-BZA and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PTA-BZA involves its ability to bind to specific targets in the body, such as enzymes and receptors. This binding can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
PTA-BZA has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, PTA-BZA has been shown to modulate the immune system and can enhance the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using PTA-BZA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using PTA-BZA is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are many potential future directions for research on PTA-BZA, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a diagnostic tool for cancer and neurodegenerative diseases, and its use in the development of new drugs for various diseases. Additionally, further research is needed to fully understand the mechanism of action of PTA-BZA and its potential side effects.

Synthesis Methods

The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine involves the condensation of 4-phenyl-2-thiohydantoin with benzylamine in the presence of a base. This reaction results in the formation of PTA-BZA, which can be purified through recrystallization.

Scientific Research Applications

PTA-BZA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that PTA-BZA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, PTA-BZA has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

Product Name

4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C16H14N2S/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10,17H2

InChI Key

HGZRYLOELFPGHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN

Origin of Product

United States

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